molecular formula C24H24N4O7 B2696609 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate CAS No. 1351631-76-9

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate

Cat. No. B2696609
CAS RN: 1351631-76-9
M. Wt: 480.477
InChI Key: VKRWLOJTMCFKMR-UHFFFAOYSA-N
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Description

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate is a useful research compound. Its molecular formula is C24H24N4O7 and its molecular weight is 480.477. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate exhibit antimicrobial activities. For instance, compounds structurally related to this chemical, synthesized from benzothiazoles and pyridine derivatives, demonstrated variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential applications in developing new antimicrobial agents.

Bioactive Heterocycles

Another application lies in the synthesis of bioactive heterocycles. For example, studies on benzodifuranyl derivatives and thiazolopyrimidines, which share structural similarities, have demonstrated anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This indicates a potential for drug development targeting inflammation and pain relief.

Anti-Inflammatory Agents

Compounds with a similar structural framework have been synthesized and evaluated for their anti-inflammatory properties. For instance, certain benzimidazole derivatives have shown potent anti-inflammatory effects in vivo (Patel, Karkhanis, & Patel, 2019). This highlights the possibility of utilizing similar compounds in the treatment of inflammatory conditions.

Diversity-Oriented Synthetic Approaches

The compound's structural framework is also suitable for diversity-oriented synthesis, allowing the creation of libraries of compounds for drug discovery. A study demonstrated the efficient synthesis of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, offering a versatile method for developing various pharmaceutical agents (Chanda, Maiti, Tseng, & Sun, 2012).

properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3.C2H2O4/c1-28-18-8-4-5-15-13-19(29-21(15)18)22(27)26-11-9-25(10-12-26)14-20-23-16-6-2-3-7-17(16)24-20;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3,(H,23,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRWLOJTMCFKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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